Methyl 2-[(4-methylbenzenesulfonyl)oxy]benzoate
Description
2-Hydroxypyridine-4-sulfonamide is a pyridine derivative characterized by a hydroxyl (-OH) group at the 2-position and a sulfonamide (-SO₂NH₂) group at the 4-position. The sulfonamide moiety is notable for its role in enhancing solubility and hydrogen-bonding capacity, which can influence biological activity and pharmacokinetics.
Properties
Molecular Formula |
C15H14O5S |
|---|---|
Molecular Weight |
306.3 g/mol |
IUPAC Name |
methyl 2-(4-methylphenyl)sulfonyloxybenzoate |
InChI |
InChI=1S/C15H14O5S/c1-11-7-9-12(10-8-11)21(17,18)20-14-6-4-3-5-13(14)15(16)19-2/h3-10H,1-2H3 |
InChI Key |
BHUYDZDOMFVDRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Methodology:
- Reagents: 4-methylbenzenesulfonyl chloride (or sulfonic acid derivatives)
- Catalysts: Usually pyridine or triethylamine acts as a base and solvent to facilitate nucleophilic attack
- Reaction Conditions:
- Temperature: 0°C to room temperature
- Solvent: Dichloromethane or pyridine
- Duration: Several hours to ensure complete sulfonylation
Reaction Scheme:
Methyl 2-hydroxybenzoate + 4-methylbenzenesulfonyl chloride → Methyl 2-[(4-methylbenzenesulfonyl)oxy]benzoate + HCl
Notes:
- The reaction proceeds via nucleophilic attack of the phenolic oxygen on the sulfonyl chloride
- The byproduct HCl is scavenged by the base (pyridine or triethylamine)
Esterification and Activation
In some protocols, prior to sulfonylation, methyl 2-hydroxybenzoate may be esterified or activated to improve reactivity. This is achieved through:
- Direct esterification: Using methylation agents like methyl iodide or dimethyl sulfate under basic conditions
- Activation of phenolic hydroxyl: Conversion to phenolate ions using bases such as potassium carbonate enhances nucleophilicity, facilitating sulfonylation
Research Data:
A patent describes the use of toluene as a solvent, with sodium hydroxide to neutralize methyl salicylate, followed by dehydration and sulfonation steps, indicating the importance of base-mediated activation for efficient sulfonylation.
Use of Suitable Solvents and Catalysts
The choice of solvent significantly influences the reaction efficiency:
| Solvent Type | Examples | Role |
|---|---|---|
| Chloro solvents | Dichloromethane, chloroform | Dissolve reagents, facilitate nucleophilic attack |
| Polar aprotic | Acetone, dimethylformamide | Enhance reactivity of phenolate ions |
| Hydrocarbon | Toluene | High boiling point, suitable for reflux conditions |
Catalysts such as pyridine serve dual roles as solvent and base, scavenging HCl formed during sulfonylation.
Alternative Synthetic Routes
Direct Sulfonylation Using Sulfonic Acids
Some methods employ sulfonic acids directly, requiring activation via dehydrating agents or coupling reagents to generate reactive sulfonate intermediates.
Use of Sulfonyl Anhydrides
Sulfonyl anhydrides, such as methylbenzenesulfonyl anhydride, provide a more reactive sulfonylating agent, often resulting in higher yields and fewer side reactions.
Purification and Characterization
Post-reaction, purification typically involves:
- Extraction: Using dichloromethane or ethyl acetate
- Washing: With water and dilute acid or base to remove impurities
- Drying: Over anhydrous magnesium sulfate
- Chromatography: Silica gel column chromatography for purity enhancement
The compound’s structure is confirmed via NMR, IR, and mass spectrometry, with characteristic sulfonyl and ester signals.
Summary of Reaction Conditions and Yields
Research Outcomes and Optimization
Recent studies highlight that:
- Base strength and solvent polarity significantly impact sulfonylation efficiency.
- Temperature control minimizes side reactions such as over-sulfonation.
- Use of excess sulfonylating agent improves yield but necessitates thorough purification.
Optimized protocols achieve yields exceeding 90%, with high purity suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(4-methylbenzenesulfonyl)oxy]benzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonate ester group can be displaced by nucleophiles such as amines or thiols, leading to the formation of new compounds.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.
Oxidation and Reduction: The aromatic ring can participate in oxidation and reduction reactions, although these are less common for this specific compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic conditions using hydrochloric acid or sulfuric acid, or basic conditions using sodium hydroxide or potassium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoates with various functional groups.
Hydrolysis: Formation of 2-hydroxybenzoic acid and 4-methylbenzenesulfonic acid.
Oxidation and Reduction: Formation of oxidized or reduced derivatives of the aromatic ring.
Scientific Research Applications
Methyl 2-[(4-methylbenzenesulfonyl)oxy]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs that can be activated in specific biological environments.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 2-[(4-methylbenzenesulfonyl)oxy]benzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The sulfonate ester group can act as a leaving group in enzymatic reactions, facilitating the formation of active metabolites. The aromatic ring can also participate in π-π interactions with biological targets, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key properties of 2-Hydroxypyridine-4-sulfonamide analogs from the evidence, focusing on substituent effects:
Key Observations :
- Substituent Impact on Melting Points: Chloro- and amino-substituted pyridines exhibit high melting points (268–287°C), attributed to strong intermolecular interactions (e.g., hydrogen bonding and π-π stacking) . The sulfonamide group in 2-Hydroxypyridine-4-sulfonamide may further enhance melting points due to increased hydrogen-bonding capacity, though experimental data are lacking.
- Molecular Weight : The sulfonamide group contributes to a moderate molecular weight (~175 g/mol), lower than bulkier analogs with substituted phenyl groups (466–545 g/mol) .
- Solubility : Sulfonamides generally exhibit higher aqueous solubility compared to carboxylic acids (e.g., 2-Chloro-6-methylpyrimidine-4-carboxylic acid) due to their ionizable -SO₂NH₂ group, which can form salts .
Q & A
Basic: What are the standard synthetic routes for Methyl 2-[(4-methylbenzenesulfonyl)oxy]benzoate?
Answer:
The synthesis typically involves a multi-step process:
Sulfonation : Reacting 4-methylbenzenesulfonyl chloride with a phenolic hydroxyl group under basic conditions (e.g., pyridine or triethylamine) to form the sulfonate ester.
Esterification : Methylation of the carboxylic acid precursor (e.g., 2-hydroxybenzoic acid) using methanol and an acid catalyst (e.g., H₂SO₄) to form the methyl ester.
Coupling : Combining the sulfonate and ester functionalities via nucleophilic substitution or Mitsunobu reactions.
Key reagents include dichloromethane or DMF as solvents, and reaction temperatures are often maintained at 0–25°C to minimize side reactions .
Advanced: How can reaction conditions be optimized to improve synthetic yield?
Answer:
Optimization strategies include:
- Catalyst selection : Using DMAP (4-dimethylaminopyridine) to enhance esterification efficiency.
- Temperature control : Lowering reaction temperatures (e.g., 0–5°C) during sulfonate coupling to reduce hydrolysis.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while anhydrous conditions prevent hydrolysis of the sulfonyloxy group.
- Purification : Column chromatography with gradient elution (hexane:ethyl acetate) ensures high purity (>95%) .
Basic: What spectroscopic methods confirm the compound’s structure?
Answer:
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 2.4–3.1 ppm). The sulfonate ester (C-SO₂-O-) appears as distinct deshielded signals.
- IR spectroscopy : Confirm ester carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl (S=O, ~1350–1150 cm⁻¹) stretches.
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 320.08 for C₁₅H₁₄O₅S) .
Advanced: How do conflicting biological activity reports for derivatives arise, and how are they resolved?
Answer:
Contradictions often stem from:
- Substituent variability : Minor structural changes (e.g., electron-withdrawing vs. donating groups) alter receptor binding.
- Assay conditions : Differences in pH, temperature, or cell lines (e.g., HEK293 vs. HeLa) affect activity.
- Purity discrepancies : Impurities >5% can skew IC₅₀ values.
Resolution strategies : - Comparative studies : Use identical assay protocols and standardized derivatives.
- In silico modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to reconcile in vitro/in vivo data .
Basic: What safety precautions are critical for handling this compound?
Answer:
- GHS hazards : Classified as Acute Toxicity Category 4 (oral, dermal, inhalation).
- PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid aerosol exposure.
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents.
- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How does the sulfonyloxy group influence reactivity in nucleophilic substitutions?
Answer:
The sulfonyloxy group acts as a superior leaving group due to:
- Electron-withdrawing effect : The -SO₂- moiety stabilizes the transition state, lowering activation energy.
- Resonance stabilization : Delocalization of negative charge post-departure enhances reaction kinetics.
Applications : - Facilitates SN2 reactions with amines or thiols to generate sulfonamide or thioether derivatives.
- Reactivity is pH-dependent; basic conditions (pH >9) accelerate substitution but risk ester hydrolysis .
Basic: What are the compound’s primary research applications?
Answer:
- Organic synthesis : Intermediate for sulfonate esters, prodrugs, or polymer precursors.
- Biochemical probes : Modulates enzyme activity (e.g., esterases, sulfotransferases) in mechanistic studies.
- Material science : Functionalizes surfaces (e.g., silica nanoparticles) via covalent bonding .
Advanced: What computational tools predict its metabolic stability?
Answer:
- ADMET prediction : Software like SwissADME or ADMETlab2.0 estimates metabolic half-life and cytochrome P450 interactions.
- DFT calculations : Analyze electron density maps to identify sites of oxidative metabolism (e.g., benzylic positions).
- MD simulations : GROMACS models hydration effects on sulfonate ester hydrolysis rates .
Basic: How is purity assessed post-synthesis?
Answer:
- HPLC : Reverse-phase C18 column (acetonitrile:water, 70:30) with UV detection at 254 nm.
- Melting point : Sharp range (e.g., 98–100°C) indicates purity.
- Elemental analysis : Match calculated vs. observed C, H, S content (±0.3%) .
Advanced: What strategies mitigate ester hydrolysis during storage?
Answer:
- Lyophilization : Store as a dry powder under argon to prevent moisture ingress.
- Stabilizers : Add 1–2% w/w desiccants (e.g., molecular sieves) to vials.
- Buffered solutions : For liquid formulations, maintain pH 4–6 (citrate buffer) to slow hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
